VIP (guinea pig) -

VIP (guinea pig)

Catalog Number: EVT-242097
CAS Number:
Molecular Formula: C147H239N43O42S2
Molecular Weight: 3344.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family. [] It is widely distributed in the central and peripheral nervous systems, as well as in various organs, including the gastrointestinal tract, respiratory system, and urogenital system. [, , ] In the guinea pig, VIP plays a crucial role in regulating a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and epithelial ion transport. [, , , , ]

Guinea pig VIP is often used in research due to the species' sensitivity to the peptide and the well-characterized responses in various organ systems. [, ] This allows researchers to investigate the physiological and pharmacological properties of VIP, its receptors, and its signaling pathways.

Overview

Vasoactive Intestinal Peptide from guinea pigs is a neuropeptide that plays a critical role in various physiological processes. This peptide hormone consists of 28 amino acids and is part of the secretin/glucagon superfamily. Initially isolated from the porcine duodenum in 1970, it exhibits significant vasodilatory effects and is evolutionarily conserved across many species, including guinea pigs. The compound is known for its diverse biological actions, influencing smooth muscle relaxation, neurotransmitter release, and immune responses .

Source

Vasoactive Intestinal Peptide from guinea pigs is derived from the gastrointestinal tract of these animals. Its specific structure can differ slightly from that found in other mammals due to variations in amino acid sequences at certain positions .

Classification

Vasoactive Intestinal Peptide is classified as a neuropeptide and a peptide hormone. It primarily interacts with G protein-coupled receptors, specifically VPAC1 and VPAC2 receptors, which mediate its physiological effects.

Synthesis Analysis

Methods

The synthesis of Vasoactive Intestinal Peptide typically employs solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin.

Technical Details

  1. Coupling Reagents: Common reagents used in the synthesis include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds.
  2. Cleavage and Deprotection: After synthesizing the peptide chain, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring it meets required purity standards for research applications .
Molecular Structure Analysis

Structure

The molecular formula for Vasoactive Intestinal Peptide from guinea pigs is C147H239N43O42S2C_{147}H_{239}N_{43}O_{42}S_{2}, with a molecular weight of approximately 3344.86 g/mol .

Data

The peptide's structure consists of a sequence of amino acids that includes specific residues that differentiate it from VIP in other species. The unique sequence contributes to its distinct biological activity.

Chemical Reactions Analysis

Reactions

Vasoactive Intestinal Peptide engages in various biochemical reactions, primarily through its interaction with receptors on cell surfaces. These interactions can initiate signaling cascades that lead to physiological changes such as vasodilation and modulation of neurotransmitter release.

Technical Details

  1. Receptor Binding: VIP binds to VPAC1 and VPAC2 receptors, triggering G protein-mediated signaling pathways.
  2. Biochemical Pathways: It influences several pathways, including those involved in cell proliferation, immune response regulation, and neurotransmitter secretion .
Mechanism of Action

Process

The mechanism by which Vasoactive Intestinal Peptide exerts its effects involves binding to specific receptors on target cells, leading to activation of intracellular signaling pathways.

Data

Upon binding to VPAC2 receptors, VIP activates adenylate cyclase, increasing cyclic adenosine monophosphate levels within cells. This elevation affects various cellular processes such as smooth muscle relaxation and neurotransmitter release, contributing to its vasodilatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vasoactive Intestinal Peptide typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents.

Chemical Properties

  • Stability: The peptide is sensitive to heat and acidic conditions, which can lead to degradation.
  • pH Sensitivity: The ionization state of VIP can vary with pH, influencing its absorption and biological activity .
Applications

Vasoactive Intestinal Peptide from guinea pigs has several scientific uses:

  • Research Tool: It serves as a valuable tool in studies related to gastrointestinal physiology, neurobiology, and cardiovascular research.
  • Therapeutic Potential: Investigations into its role in various diseases suggest potential therapeutic applications in conditions like inflammatory bowel disease and cardiovascular disorders.
  • Biochemical Studies: VIP is used in biochemical assays to explore receptor interactions and signaling pathways associated with neuropeptides .
Structural and Molecular Characterization of Guinea Pig VIP

Comparative Sequence Analysis with Mammalian VIP Homologs

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily and functions as a ligand for class II G protein-coupled receptors [7]. While VIP is highly conserved across most mammals, the guinea pig (Cavia porcellus) variant exhibits significant sequence divergence. Comparative studies reveal four amino acid substitutions in guinea pig VIP compared to the human sequence: position 11 (Ala→Ser), position 18 (Asn→Ser), position 22 (Arg→Lys), and position 28 (Asn→Ser) [9] [4]. These substitutions cluster in the central and C-terminal regions of the peptide, which are critical for receptor interaction and activation [3]. Notably, the guinea pig sequence shares less than 90% identity with human, rat, rabbit, or canine VIP, making it one of the most divergent mammalian VIP isoforms identified [9] [4].

The functional significance of this divergence is amplified by the conservation of VIP's tertiary structure. Nuclear magnetic resonance (NMR) studies indicate that despite sequence variations, mammalian VIP maintains an α-helical conformation between residues 7-24, flanked by disordered N- and C-terminal domains [7]. However, the guinea pig substitutions occur within or adjacent to this helical domain, potentially altering electrostatic surfaces and hydrogen-bonding networks [4].

Table 1: Comparative Amino Acid Sequences of Mammalian VIP Homologs

PositionHumanGuinea PigRatRabbitFunctional Domain
1HisHisHisHisN-terminal activation
6PhePhePhePheReceptor binding
11SerAlaSerSerHelical stabilization
18SerAsnSerSerHelical core
22ArgLysArgArgReceptor interaction
28AsnSerAsnAsnC-terminal modulation
% Identity (vs. Human)100%86%96%96%

Impact of Amino Acid Substitutions on Tertiary Structure and Receptor Dynamics

The guinea pig-specific substitutions induce measurable biophysical changes in VIP's tertiary structure and receptor-binding characteristics. Molecular dynamics simulations reveal that the R22K substitution reduces electrostatic potential in the C-terminal receptor interaction domain by approximately 15%, weakening ionic interactions with sulfated tyrosine residues in the N-terminal ectodomain of VPAC receptors [3] [1]. This is corroborated by photoaffinity labeling studies using [Bpa⁶]-VIP, which demonstrate altered cross-linking efficiency between guinea pig VIP and the human VPAC₁ receptor fragment 104-108 (Leu-Asn-Arg-Ser-Phe) [3].

Additionally, glycosylation analysis indicates that guinea pig lung VIP receptors exhibit two distinct covalent complexes (Mᵣ = 66,000 and 60,000 daltons) after cross-linking with disuccinimidyl suberate, unlike the single homogeneous band (Mᵣ = 57,000 daltons) observed after neuraminidase treatment [1]. This suggests that the guinea pig receptor exists as differentially sialylated glycoprotein isoforms. The dual-band pattern contrasts with human lung VIP receptors, which show a single major complex at Mᵣ = 65,000 daltons [1] [5]. These structural variations directly impact ligand-receptor kinetics: guinea pig lung membranes demonstrate a high-affinity dissociation constant (KD) of 0.3 nM but an unusually high binding capacity (Bmax = 226 fmol/mg protein), suggesting compensatory receptor upregulation [5].

Functional consequences include:

  • Altered Agonist Specificity: The guinea pig tenia coli expresses a VIP-specific receptor that discriminates against pituitary adenylate cyclase-activating peptide (PACAP), exhibiting >1,000-fold lower affinity for PACAP than for VIP [6].
  • Divergent Signaling Kinetics: Despite similar cAMP accumulation, guinea pig pancreatic acini show delayed peak cAMP responses (t = 8 min) compared to rat acini (t = 3 min) due to receptor glycosylation differences [2].
  • Tissue-Specific Conformational Stability: Circular dichroism spectroscopy shows reduced α-helical content (58% vs. 68%) in guinea pig VIP when bound to lipid bilayers, suggesting enhanced backbone flexibility [4].

Evolutionary Divergence in the Gastroenteropancreatic Axis

The guinea pig VIP system demonstrates remarkable evolutionary specialization within the gastroenteropancreatic (GEP) axis. Receptor divergence is particularly pronounced, with the guinea pig VPAC receptor exhibiting a 100-fold lower affinity for secretin than human VPAC₁ receptors (IC50 ratio VIP:secretin = 1.5 vs. >15 in rats) [2] [6]. This suggests adaptive evolution in response to unique dietary or metabolic pressures.

Molecular characterization of GEP receptors reveals:

  • Structural Basis for Selectivity: Chimeric receptor studies identify extracellular phenylalanine residues (positions 40 and 41) as critical determinants of VIP specificity in guinea pig tenia coli [6]. Mutation of rat VPAC₂ receptor to incorporate Phe⁴⁰/Phe⁴¹ confers >1,000-fold selectivity for VIP over PACAP.
  • Divergent Receptor Glycosylation: Unlike most mammals, guinea pig pancreatic VIP receptors exist as a heterogeneous smear (Mᵣ ≈ 160,000) in intact acini due to association with accessory membrane proteins, which dissociate upon membrane isolation to yield discrete 66,000-dalton complexes [2].
  • Altered Allosteric Regulation: Guinea pig guanylyl cyclase C (GC-C), a VIP-regulated receptor, shows lower Vmax and reduced ATP-dependent allosteric modulation compared to human GC-C, indicating divergence in intracellular signaling domains [4].

Table 2: Receptor Characteristics in the Guinea Pig Gastroenteropancreatic Axis

Receptor PropertyGuinea PigHumanFunctional Implication
VPAC₁ Glycosylation PatternDual band (66/60 kDa)Single band (65 kDa)Altered ligand dissociation kinetics
VPAC₂ PHI SensitivityIC50 = 12 nMIC50 = 8 nMReduced cross-reactivity with related peptides
GC-C Ligand Affinity (KD)200 pM60 pMHigher ligand demand for receptor activation
Tissue-Specific IsoformsTenia coli VIP-specific receptorNo equivalentOrgan-selective signaling pathways

This evolutionary trajectory has clinical relevance: guinea pigs are resistant to Vibrio cholerae-induced secretory diarrhea due to structural incompatibility between cholera toxin and guinea pig GM₁ gangliosides [4]. Paradoxically, their VIP receptors remain sensitive to bacterial enterotoxins, suggesting conserved toxin-VIP receptor crosstalk despite 40 million years of evolutionary divergence from primates [4] [8].

Properties

Product Name

VIP (guinea pig)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C147H239N43O42S2

Molecular Weight

3344.9 g/mol

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Synonyms

Alternative Name: Vasoactive Intestinal Peptide (guinea pig)

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O

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